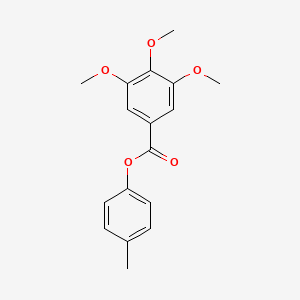

4-methylphenyl 3,4,5-trimethoxybenzoate

Description

The exact mass of the compound this compound is 302.11542367 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5/c1-11-5-7-13(8-6-11)22-17(18)12-9-14(19-2)16(21-4)15(10-12)20-3/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDYRDQJDNNCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Methylphenyl 3,4,5 Trimethoxybenzoate

Strategies for the Preparation of 3,4,5-trimethoxybenzoyl Precursors

The key precursor for the synthesis of the target ester is 3,4,5-trimethoxybenzoyl chloride. This acid chloride is typically prepared from 3,4,5-trimethoxybenzoic acid, which itself can be synthesized from gallic acid. semanticscholar.org

The conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride, 3,4,5-trimethoxybenzoyl chloride, is a crucial step. This transformation is commonly achieved by reacting the carboxylic acid with a halogenating agent.

Common halogenating agents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and bis(trichloromethyl)carbonate (triphosgene). sarthaks.com The reaction with thionyl chloride is widely used and can be performed in an inert solvent, sometimes with a catalytic amount of an organic amine like N,N-dimethylformamide (DMF) or pyridine. google.comgoogle.com For instance, 3,4,5-trimethoxybenzoic acid can be treated with thionyl chloride in a mixed solvent system of an aliphatic and an aromatic hydrocarbon to yield the acid chloride in solution. google.com Another method involves the use of bis(trichloromethyl)carbonate in an organic solvent with an organic amine catalyst at temperatures ranging from 20-70 °C, which is reported to be a high-yield process suitable for industrial production. sarthaks.com

| Reagent | Catalyst | Solvent | Temperature (°C) | Reference |

| Thionyl chloride | N,N-dimethylformamide | Toluene (B28343) | 80 | google.com |

| Thionyl chloride | Pyridine | Dichloromethane (B109758) | Reflux (approx. 40) | google.com |

| Bis(trichloromethyl)carbonate | Organic Amine | Organic Solvent | 20-70 | sarthaks.com |

| Phosphorus pentachloride | DMF | Dichloromethane | 50 | google.com |

Esterification Protocols for the Formation of 4-methylphenyl 3,4,5-trimethoxybenzoate (B1228286)

Once 3,4,5-trimethoxybenzoyl chloride is obtained, it is reacted with 4-methylphenol (p-cresol) to form the desired ester, 4-methylphenyl 3,4,5-trimethoxybenzoate.

The reaction between an acid chloride and a phenol (B47542) to form an ester is a classic transformation often carried out under Schotten-Baumann conditions. wikipedia.orglscollege.ac.in This typically involves a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (such as sodium hydroxide). wikipedia.org The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. byjus.comorganic-chemistry.org Pyridine can also be used as the base and sometimes acts as the solvent as well. byjus.com

In the context of synthesizing this compound, 3,4,5-trimethoxybenzoyl chloride would be reacted with p-cresol (B1678582) in the presence of a base.

Direct esterification of a carboxylic acid with a phenol is another viable route, often facilitated by a catalyst. While esterification of phenols can be challenging, Lewis acids like zinc chloride (ZnCl₂) have been shown to be effective catalysts for the condensation of various carboxylic acids with substituted phenols. ijsrp.orgresearchgate.net For example, a range of phenyl benzoates have been synthesized in good to excellent yields using anhydrous ZnCl₂ in POCl₃. ijsrp.org The reaction conditions typically involve heating the mixture. ijsrp.org Similarly, other solid acid catalysts such as acid-activated Indian bentonite (B74815) have been successfully used for the esterification of carboxylic acids with p-cresol. researchgate.netresearchgate.net

| Catalyst | Reactants | Solvent | Conditions | Reference |

| ZnCl₂ | Carboxylic Acids, Phenols | POCl₃ | Reflux | ijsrp.org |

| Acid Activated Indian Bentonite | Carboxylic Acids, p-Cresol | o-xylene | Reflux | researchgate.net |

Exploration of Derivatization Pathways and Analog Synthesis from Ester Intermediates (e.g., Fries Rearrangement)

Aryl esters like this compound can undergo further chemical transformations to yield various derivatives. One of the most significant of these is the Fries rearrangement.

The Fries rearrangement involves the transformation of a phenolic ester into a hydroxy aryl ketone in the presence of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, leading to ortho- and para-substituted hydroxy ketones. wikipedia.org

The mechanism is generally believed to proceed through the formation of an acylium carbocation intermediate following coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. wikipedia.org This electrophilic intermediate then attacks the aromatic ring. wikipedia.org The regioselectivity of the reaction (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature and solvent. wikipedia.org Lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. wikipedia.org The use of non-polar solvents can also favor the formation of the ortho-substituted product. wikipedia.org

In the case of this compound, a Fries rearrangement would be expected to yield hydroxybenzoyl derivatives of p-cresol, where the 3,4,5-trimethoxybenzoyl group has migrated to one of the positions ortho to the hydroxyl group on the cresol (B1669610) ring. The presence of the methyl group on the phenol ring will influence the position of substitution.

| Reaction | Catalyst | Key Features | Potential Products from this compound | Reference |

| Fries Rearrangement | Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄) | Acyl group migration from phenolic oxygen to the aryl ring. Ortho and para selective. | (2-hydroxy-5-methylphenyl)(3,4,5-trimethoxyphenyl)methanone and (4-hydroxy-3-methylphenyl)(3,4,5-trimethoxyphenyl)methanone | wikipedia.orgorganic-chemistry.orgrsc.org |

| Photo-Fries Rearrangement | UV light | Radical mechanism, can also yield ortho and para products. | Same as Fries Rearrangement | unipv.it |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methylphenyl 3,4,5 Trimethoxybenzoate

Application of Nuclear Magnetic Resonance Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-methylphenyl 3,4,5-trimethoxybenzoate (B1228286), both ¹H and ¹³C NMR spectroscopy have been utilized to confirm its structure.

In a study published in the journal SciELO, the ¹H NMR spectrum of 4-methylphenyl 3,4,5-trimethoxybenzoate was recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer. scielo.br The resulting chemical shifts and multiplicities are consistent with the assigned structure. The protons of the 4-methylphenyl group appear as two distinct doublets at δ 7.23 and δ 7.05 ppm, corresponding to the aromatic protons H-3'/H-5' and H-2'/H-6', respectively. The observed doublet splitting pattern is due to coupling with adjacent protons. A sharp singlet at δ 2.36 ppm is attributed to the three protons of the methyl group (4'-CH₃). scielo.br

The 3,4,5-trimethoxybenzoate moiety is characterized by a singlet at δ 7.43 ppm, which integrates to two protons and corresponds to the chemically equivalent H-2 and H-6 protons of the benzene (B151609) ring. scielo.br The nine protons of the three methoxy (B1213986) groups (3,4,5-OCH₃) appear as a single, sharp singlet at δ 3.92 ppm, indicating their chemical equivalence. scielo.br

The ¹³C NMR data, also reported in the same study, further corroborates the structure. scielo.br The spectrum displays signals for all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The aromatic carbons of both the 4-methylphenyl and 3,4,5-trimethoxybenzoyl moieties appear in the characteristic aromatic region (typically δ 100-160 ppm), with the carbon atoms attached to oxygen atoms resonating at lower field. The methyl carbon of the p-cresol (B1678582) unit and the methoxy carbons would appear in the upfield region of the spectrum.

Interactive ¹H NMR Data Table for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.43 | s | 2H | H-2, H-6 |

| 7.23 | d, J = 8.1 Hz | 2H | H-3', H-5' |

| 7.05 | d, J = 8.1 Hz | 2H | H-2', H-6' |

| 3.92 | s | 9H | 3,4,5-OCH₃ |

| 2.36 | s | 3H | 4'-CH₃ |

| s = singlet, d = doublet, J = coupling constant in Hertz | |||

| Data sourced from a 300 MHz spectrum in CDCl₃. scielo.br |

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Pattern Verification

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the molecular structure.

While a specific mass spectrum for this compound was not found in the searched literature, the expected fragmentation pattern can be predicted based on the known behavior of esters and aromatic compounds. The molecular ion peak (M⁺) would be expected at m/z 302, corresponding to the molecular weight of the compound (C₁₇H₁₈O₅).

The fragmentation of esters under EI conditions often involves cleavage of the bond adjacent to the carbonyl group. libretexts.org For this compound, two primary fragmentation pathways are anticipated:

Cleavage of the C-O bond of the ester: This would result in the formation of the highly stable 3,4,5-trimethoxybenzoyl cation (m/z 195). This fragment is often a prominent peak in the mass spectra of 3,4,5-trimethoxybenzoate esters.

Cleavage of the O-aryl bond: This would lead to the formation of the 4-methylphenoxide radical and the 3,4,5-trimethoxybenzoyl cation (m/z 195), or the 4-methylphenyl cation (m/z 91) and a 3,4,5-trimethoxybenzoate radical.

Further fragmentation of the 3,4,5-trimethoxybenzoyl cation (m/z 195) is also expected, likely involving the loss of methyl radicals (CH₃) from the methoxy groups, leading to peaks at m/z 180 and 165. The 4-methylphenyl cation (m/z 91) is also a common and stable fragment in the mass spectra of toluene (B28343) derivatives.

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 302 | [M]⁺ |

| 195 | [C₁₀H₁₁O₄]⁺ (3,4,5-trimethoxybenzoyl cation) |

| 180 | [C₉H₈O₄]⁺ |

| 165 | [C₈H₅O₄]⁺ |

| 107 | [C₇H₇O]⁺ (4-methylphenoxy cation) |

| 91 | [C₇H₇]⁺ (tropylium ion from 4-methylphenyl group) |

Potential for X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate measurements of bond lengths, bond angles, and torsional angles, which define the molecule's conformation. For a molecule like this compound, which does not possess any chiral centers, the primary value of an X-ray crystal structure would be in the detailed analysis of its conformational preferences.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, analysis of crystal structures of related substituted phenyl 3,4,5-trimethoxybenzoates would provide valuable insights into the likely solid-state conformation.

The key conformational features of interest in this compound are the dihedral angles between the two aromatic rings and the orientation of the methoxy groups. The planarity of the ester group is generally maintained. The rotational freedom around the C-O and O-C single bonds of the ester linkage allows for various conformations. In the solid state, the observed conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds.

The presence of the three methoxy groups on one of the phenyl rings and a methyl group on the other will influence the crystal packing. The planarity of the aromatic rings and the presence of both hydrogen bond donors (C-H groups) and acceptors (oxygen atoms) suggest that the molecules are likely to pack in a way that maximizes intermolecular interactions, leading to a well-ordered crystalline solid. A single crystal X-ray diffraction study would provide definitive evidence of these packing motifs and the precise intramolecular geometry.

In Vitro Biological Investigations of 4 Methylphenyl 3,4,5 Trimethoxybenzoate

Assessment of Microtubule Dynamics: Tubulin Polymerization Inhibition Assays

The primary mechanism by which many compounds containing the 3,4,5-trimethoxyphenyl group exert their cytotoxic effects is through the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of events culminating in cell cycle arrest and apoptosis. To determine if 4-methylphenyl 3,4,5-trimethoxybenzoate (B1228286) shares this activity, it was subjected to in vitro tubulin polymerization assays.

In a key study by de Oliveira et al. (2011), a series of biaryl compounds, including esters and methanones, were synthesized as analogues of phenstatin, a known tubulin inhibitor. researchgate.net Within this series, 4-methylphenyl 3,4,5-trimethoxybenzoate was designated as compound 3c . The study evaluated the ability of these compounds to inhibit the assembly of purified tubulin into microtubules.

The results of the tubulin polymerization assay were unequivocal. The study reported that none of the synthesized esters, which included this compound (3c ), demonstrated activity as inhibitors of tubulin polymerization. researchgate.net In contrast, some of the ketone-containing analogues synthesized in the same study showed significant inhibitory effects, highlighting the critical role of the linker between the aromatic rings for this biological activity. researchgate.net

Table 1: Tubulin Polymerization Inhibition Data for this compound and Related Esters

| Compound Name | Compound ID | Linker Group | Tubulin Polymerization Inhibition |

| This compound | 3c | Ester | Inactive |

| Other Ester Analogues | 3a-h | Ester | Inactive |

| Data sourced from de Oliveira et al. (2011). researchgate.net |

Interrogation of Binding Mechanisms: Colchicine (B1669291) Binding Inhibition Studies

Many inhibitors that disrupt tubulin polymerization do so by binding to a specific site on β-tubulin known as the colchicine binding site. To ascertain whether this compound interacts with this site, its ability to compete with radiolabeled colchicine for binding to tubulin would typically be assessed.

The same study by de Oliveira et al. that investigated tubulin polymerization also performed colchicine binding assays on their synthesized compounds. researchgate.net Consistent with the results from the polymerization assays, the ester-containing compounds, including this compound, were found to be inactive. researchgate.net This indicates that the compound does not significantly bind to the colchicine site on tubulin, which explains its inability to inhibit tubulin polymerization. researchgate.net The active ketone analogues, however, did show strong inhibition of colchicine binding, further underscoring the structure-activity relationship observed in this class of molecules. researchgate.net

Evaluation of Antiproliferative Effects in Defined Cell-Based Systems (In Vitro Studies)

While the primary hypothesized mechanism of action for this compound was through tubulin inhibition, it is possible for compounds to exert cytotoxic or antiproliferative effects through other pathways. Therefore, evaluating its direct impact on the viability and proliferation of cancer cell lines is a critical step.

Despite the synthesis of this compound and its evaluation in biochemical assays, detailed studies on its specific antiproliferative effects against a panel of human cancer cell lines have not been reported in the reviewed scientific literature. The focus of the primary research was on the active ketone analogues, given their positive results in the tubulin-based assays.

Exploration of Specific Molecular Targets and Pathways Relevant to its Biological Profile

Given that this compound was found to be inactive as an inhibitor of tubulin polymerization and did not bind to the colchicine site, further investigations into downstream molecular pathways typically associated with tubulin-disrupting agents, such as cell cycle arrest at the G2/M phase or the induction of apoptosis via caspase activation, were not pursued for this specific compound in the available literature. The lack of activity at its primary hypothesized target precluded a deeper exploration of its molecular pharmacology in this context.

Computational Chemistry and Molecular Modeling Studies of 4 Methylphenyl 3,4,5 Trimethoxybenzoate

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of 4-methylphenyl 3,4,5-trimethoxybenzoate (B1228286) and its flexibility, which are key determinants of its physical and biological properties. The molecule possesses several rotatable single bonds, primarily the C-O ester bonds and the bonds connecting the phenyl rings to the ester group. The rotation around these bonds gives rise to a complex potential energy surface with various conformers (rotamers).

τ1 (C-O-C-C): The torsion angle around the ester bond connecting the trimethoxybenzoyl group to the ester oxygen.

τ2 (O-C-C-C): The torsion angle around the bond linking the ester oxygen to the 4-methylphenyl (p-cresyl) ring.

Methoxy (B1213986) Group Orientations: The torsion angles of the three methoxy groups on the benzoate (B1203000) ring.

Theoretical conformational energy calculations, often employing classical mechanics (molecular mechanics) or quantum mechanical methods, are used to map the energy landscape. nih.gov These calculations reveal the relative energies of different conformers and the energy barriers separating them. For instance, in a related compound, 3,4-dihydroxyphenyl 3,4,5-trimethoxybenzoate, X-ray diffraction analysis revealed a significant dihedral angle of 82.02° between the two benzene (B151609) rings, indicating a non-planar ground state conformation. nih.gov A similar twisted conformation is expected for 4-methylphenyl 3,4,5-trimethoxybenzoate.

The energy landscape is characterized by several local energy minima, corresponding to stable conformers, and transition states, which are the energy maxima along the rotational pathway. Studies on similar aromatic esters and biaryl systems show that the potential energy curves for phenyl rotations can be relatively flat, allowing for a range of accessible conformations at room temperature. researchgate.net

Table 1: Hypothetical Relative Energies of Key Conformers of this compound This table is illustrative, based on typical findings for similar aromatic esters, as specific experimental data for this compound is not available.

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|---|

| Global Minimum | ~180° (anti-periplanar) | ~45° (gauche) | 0.00 | ~75% |

| Local Minimum 1 | ~0° (syn-periplanar) | ~60° (gauche) | 1.5 | ~15% |

| Local Minimum 2 | ~180° (anti-periplanar) | ~135° (anti-gauche) | 2.5 | ~5% |

| Transition State | ~90° | ~90° | > 5.0 | <1% |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and predicting the binding affinity of a molecule. nih.gov For this compound, docking simulations can elucidate its potential to interact with various enzymes or receptors.

The process involves:

Target Selection: Identifying potential protein targets. Given the structural similarity to other known bioactive compounds, potential targets could include kinases, dihydrofolate reductase, or cyclooxygenase enzymes. researchgate.net

Binding Site Identification: Defining the active site or allosteric pocket on the protein where the ligand is expected to bind.

Conformational Sampling: Exploring various conformations of the ligand and its orientation within the binding site.

Scoring: Calculating the binding affinity, typically expressed as a binding energy (in kcal/mol), using a scoring function. A more negative score indicates a more favorable binding interaction.

Docking studies on compounds containing a 3,4,5-trimethoxyphenyl moiety have shown their potential to bind to various targets. researchgate.net For example, in a study of related pyrazoline derivatives, a compound with a methoxyphenyl group exhibited favorable binding to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, interacting with key amino acid residues like Thr 766, Gln 767, and Met 769. researchgate.net Similarly, docking simulations of this compound would likely reveal key interactions such as hydrogen bonds with the ester carbonyl oxygen and π-π stacking or hydrophobic interactions involving the two aromatic rings.

Table 2: Illustrative Molecular Docking Results for this compound against Hypothetical Targets This table presents hypothetical data to illustrate the typical output of a molecular docking study.

| Protein Target (PDB ID) | Binding Site Residues | Predicted Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| EGFR Tyrosine Kinase (e.g., 1M17) | Met769, Leu768, Gln767 | -8.5 | π-π stacking with Phe723, H-bond with Met769 |

| Cyclooxygenase-2 (COX-2) (e.g., 5KIR) | Arg513, Val523, Ser353 | -7.9 | H-bond with Arg513, Hydrophobic interactions |

| TGF-β Type I Receptor Kinase (e.g., 1RW8) | Lys232, Asp351, Tyr249 | -7.2 | π-cation interaction with Lys232 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. youtube.com

Developing a QSAR model for a series of trimethoxybenzoate analogs would involve:

Data Set: A collection of molecules with varying structural modifications and their experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation linking the descriptors to the activity. researchgate.net

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets. nih.gov

For a series of compounds related to this compound, a QSAR model might look like: pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole_Moment) + c₃*(LUMO_Energy)

Where the coefficients (c) indicate the positive or negative contribution of each descriptor to the biological activity. For example, a positive coefficient for LogP (lipophilicity) might suggest that higher lipophilicity enhances activity. QSAR studies on other inhibitor classes have successfully identified key descriptors related to electronic, steric, and hydrophobic properties that govern their activity. ijpsonline.comresearchgate.net

Table 3: Key Molecular Descriptors for QSAR Analysis of Trimethoxybenzoate Derivatives This table lists common descriptors used in QSAR studies and their potential relevance.

| Descriptor Class | Example Descriptor | Potential Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and charge transfer interactions |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions with the target |

| Topological | Wiener Index | Describes molecular branching and size |

| Steric/Geometrical | Molecular Volume / Surface Area | Relates to the fit of the molecule within the receptor's binding pocket |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. orientjchem.org For this compound, DFT calculations provide precise information on its properties.

Key parameters obtained from DFT calculations include:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms, providing accurate bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential onto the electron density surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for understanding intermolecular interactions.

Mulliken Atomic Charges: The partial charge distribution on each atom, offering insights into the molecule's polarity and reactive sites.

DFT studies on related benzoic acid derivatives have shown that the carboxyl group and oxygen atoms of methoxy groups are typically regions of negative electrostatic potential (electron-rich), making them potential sites for hydrogen bonding. orientjchem.org The aromatic rings often present regions for π-stacking interactions.

Table 4: Representative DFT-Calculated Properties for this compound Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory. These are typical expected values based on similar structures.

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.2 eV | Electron-donating ability |

| Energy of LUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | ~2.5 Debye | Overall polarity of the molecule |

| Mulliken Charge on Carbonyl Oxygen | ~ -0.55 e | Site for electrophilic attack and H-bonding |

| Mulliken Charge on Carbonyl Carbon | ~ +0.60 e | Site for nucleophilic attack |

Future Research Directions and Potential Academic Applications

Design and Synthesis of Novel Analogs based on Established SAR Insights

The design and synthesis of new analogs of 4-methylphenyl 3,4,5-trimethoxybenzoate (B1228286) can be guided by established Structure-Activity Relationship (SAR) studies of related compounds. The 3,4,5-trimethoxyphenyl (TMP) moiety is often considered essential for the biological activity of many microtubule-targeting agents. mdpi.comnih.govnih.gov Research has frequently focused on maintaining the TMP group while modifying other parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

For instance, in the development of novel pyrrolizine derivatives, compounds bearing the 3,4,5-trimethoxyphenyl moiety were synthesized and evaluated for their cytotoxic activity. nih.gov The study revealed that benzamide (B126) derivatives exhibited higher cytotoxicity than their corresponding Schiff bases. nih.gov Specifically, modifications on the phenyl ring attached to the pyrrolizine core led to varying levels of activity against different cancer cell lines. nih.gov

Similarly, the synthesis of new 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives has been explored. mdpi.com In these analogs, the 4-methylphenyl group of the parent compound is replaced by a thiazole-pyrimidine scaffold. The subsequent derivatization of the pyrimidine (B1678525) ring with different substituents, such as piperazine (B1678402) moieties, resulted in compounds with promising antiproliferative activity. mdpi.com

Future research could systematically explore modifications of the 4-methylphenyl ring of 4-methylphenyl 3,4,5-trimethoxybenzoate. SAR studies could investigate the impact of:

Position and nature of substituents on the phenyl ring: Replacing the methyl group with other alkyl groups, halogens, or electron-donating/withdrawing groups could modulate the electronic and steric properties of the molecule, potentially influencing its biological activity.

Replacement of the phenyl ring: Introducing other aromatic or heteroaromatic rings in place of the 4-methylphenyl group could lead to novel compounds with different target specificities.

Table 1: Cytotoxic Activity of Selected Pyrrolizine Analogs with a 3,4,5-Trimethoxyphenyl Moiety This table is interactive. You can sort the data by clicking on the column headers.

| Compound | R | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

|---|---|---|---|---|

| 16a | H | 0.52 | 1.23 | 0.87 |

| 16b | 4-CH₃ | 1.15 | 2.45 | 1.89 |

| 16d | 4-Cl | 6.26 | 8.14 | 7.53 |

Data sourced from a study on novel pyrrolizine derivatives. nih.gov

Investigation of Alternative Biological Targets Beyond Microtubules (In Vitro)

While the 3,4,5-trimethoxyphenyl moiety is a hallmark of many tubulin inhibitors, compounds bearing this scaffold are not exclusively limited to this mechanism of action. nih.govnih.gov Future in vitro investigations could explore a range of alternative biological targets for analogs of this compound.

Recent studies on pyrrolizine derivatives with the TMP group have shown that these compounds can act as multi-target agents, inhibiting not only tubulin polymerization but also multiple oncogenic kinases. nih.gov This dual activity presents a promising strategy for overcoming drug resistance in cancer therapy.

Furthermore, chalcone (B49325) derivatives, which can incorporate a 3,4,5-trimethoxyphenyl ring, have been investigated as inhibitors of nuclear factor kappa B (NF-κB), a key regulator of inflammatory and immune responses. nih.gov The suppression of NF-κB activation is another potential mechanism through which these compounds could exert anticancer effects. nih.gov

There is also evidence of antimicrobial activity. For example, synthesized 4-acetamidophenyl 3,4,5-trimethoxybenzoate has exhibited broad-spectrum antibacterial activity against several bacterial strains and certain unicellular fungi. researchgate.net This suggests that analogs of this compound could be explored for their potential as anti-infective agents.

Future research in this area could involve:

Kinase profiling: Screening novel analogs against a panel of kinases to identify potential inhibitors of key signaling pathways involved in cell proliferation and survival.

NF-κB inhibition assays: Evaluating the ability of new compounds to suppress NF-κB activation in relevant cell-based models.

Antimicrobial screening: Testing new derivatives against a diverse panel of pathogenic bacteria and fungi to discover novel anti-infective leads.

Development of Advanced Spectroscopic Probes Featuring the this compound Scaffold

The inherent spectroscopic properties of the this compound scaffold make it a suitable candidate for the development of advanced spectroscopic probes. The aromatic rings and the ester linkage provide a framework that can be functionalized with fluorophores or other reporter groups.

A study on 4-acetamidophenyl 3,4,5-trimethoxybenzoate and 4-acetyl phenyl 3,4,5-trimethoxybenzoate utilized a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, UV-Vis, and FT-IR, along with Density Functional Theory (DFT) calculations, to thoroughly characterize these molecules. researchgate.net Such detailed spectroscopic and computational analysis is fundamental to understanding the structure-property relationships necessary for designing effective probes.

The development of fluorescent probes, for instance, could involve incorporating a fluorescent moiety into the 4-methylphenyl or the 3,4,5-trimethoxybenzoyl portion of the molecule. These probes could then be used to visualize the subcellular localization of the compound or its interaction with biological targets in living cells.

Future research could focus on:

Synthesis of fluorescently labeled analogs: Attaching environmentally sensitive fluorophores to the scaffold to create probes that change their fluorescence properties upon binding to a target.

Development of photoaffinity labels: Incorporating photoreactive groups that can form covalent bonds with their biological targets upon UV irradiation, allowing for target identification and validation.

Application in high-throughput screening: Designing probes that generate a detectable signal upon interaction with a specific target, enabling the rapid screening of large compound libraries.

Exploration of this compound as a Synthetic Intermediate for Complex Molecules

The structural components of this compound, namely the 3,4,5-trimethoxybenzoyl group and the 4-methylphenol moiety, are valuable building blocks in organic synthesis. The parent compound itself, or its constituent parts, can serve as a versatile synthetic intermediate for the construction of more complex molecules.

3,4,5-Trimethoxybenzaldehyde, a closely related compound, is a known intermediate in the synthesis of several pharmaceutical drugs, including the antibacterial agent trimethoprim. wikipedia.orgsemanticscholar.org This highlights the synthetic utility of the 3,4,5-trimethoxyphenyl unit. Similarly, 3,4,5-trimethoxybenzoic acid can be used as a starting material for the synthesis of 3,4,5-trimethoxyphenol, another important pharmaceutical intermediate. google.com

The ester linkage in this compound can be readily cleaved through hydrolysis to yield 3,4,5-trimethoxybenzoic acid and 4-cresol (p-cresol). These resulting molecules can then be used in a variety of synthetic transformations. For example, 3,4,5-trimethoxybenzoic acid can be converted to its acid chloride, which is a reactive intermediate for acylation reactions. google.com

Future applications in this domain could include:

Synthesis of natural product analogs: Utilizing the 3,4,5-trimethoxyphenyl scaffold as a key building block for the synthesis of analogs of complex natural products that possess this moiety.

Combinatorial chemistry: Employing 3,4,5-trimethoxybenzoic acid or its derivatives in combinatorial library synthesis to generate a diverse set of compounds for biological screening.

Development of novel synthetic methodologies: Exploring new reactions and strategies that utilize this compound or its derivatives as starting materials or key intermediates.

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (δ 3.7–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.3–2.5 ppm).

- ¹³C NMR : Confirms carbonyl (δ ~165–170 ppm) and quaternary carbons in the trimethoxybenzoyl moiety .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 330.1212) and fragmentation patterns .

- IR Spectroscopy : Detects ester C=O stretch (~1720 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .

Advanced Application : X-ray crystallography resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question

- Methoxy Group Positioning : Removing a methoxy group from the 3,4,5-trimethoxybenzoyl moiety reduces tubulin binding affinity by ~60%, as shown in comparative assays with analogous compounds .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the 4-methylphenyl ring enhances cytotoxicity (IC₅₀ values decrease from 12 μM to 4 μM in MCF-7 cells) but reduces solubility .

- QSAR Modeling : Hammett constants (σ) correlate with bioactivity; hydrophobic substituents improve membrane permeability but may increase off-target interactions .

Methodological Insight : Parallel synthesis and high-throughput screening (HTS) libraries enable rapid SAR evaluation .

What strategies resolve contradictions in reported biological activity data across studies?

Advanced Research Question

- Assay Standardization :

- Use consistent cell lines (e.g., NCI-60 panel) and normalize data to reference compounds (e.g., paclitaxel for tubulin inhibition) .

- Control for solvent effects (DMSO concentration ≤0.1%) to avoid false negatives .

- Data Reconciliation : Meta-analysis of IC₅₀ values with multivariate regression (e.g., logP, pKa) identifies outliers due to experimental variability .

- Orthogonal Validation : Confirm anti-proliferative activity via both MTT and apoptosis assays (e.g., Annexin V staining) .

How can computational methods predict the interaction of this compound with biological targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to tubulin (PDB ID: 1SA0), highlighting key residues (β-tubulin Glu198, Asp226) for hydrogen bonding with methoxy groups .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-target complexes; RMSD <2 Å indicates stable binding .

- Pharmacophore Modeling : Identifies essential features (e.g., planar aromatic ring, methoxy substituents) for bioactivity .

Data Integration : Combine docking scores with in vitro data to prioritize analogs for synthesis .

How can researchers assess the thermal and hydrolytic stability of this compound?

Basic Research Question

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td ~220–240°C) and moisture sensitivity .

- Hydrolytic Stability :

Advanced Application : DFT calculations (Gaussian 09) predict hydrolysis pathways and transition states to guide prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.